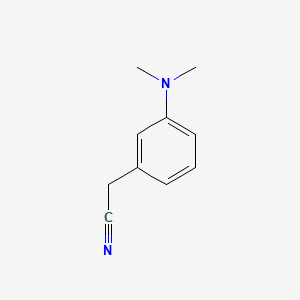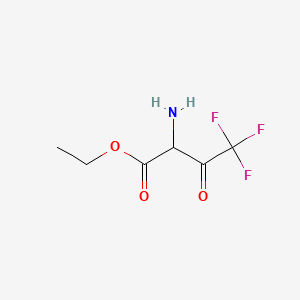
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester, also known as MANE, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. MANE is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is not fully understood. However, studies have shown that 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have antioxidant properties and can scavenge free radicals. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to have a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is its versatility. It can be synthesized using different methods and can be used as a building block for the synthesis of novel molecules. Another advantage is its low toxicity profile, which makes it a promising candidate for biomedical research. However, one limitation of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester. One direction is the further exploration of its anti-inflammatory and anti-cancer properties. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can be used as a starting point for the synthesis of novel drug molecules with improved efficacy and reduced toxicity. Another direction is the study of its potential use as a plasticizer in biodegradable polymers. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can also be used as a monomer for the synthesis of polymers with unique properties, such as shape memory polymers. Further studies are needed to fully understand the mechanism of action of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester and its potential applications in various fields.
Synthesemethoden
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can be synthesized using different methods, including the esterification of 6-hydroxy-2-naphthoic acid with 2-methylacrylic acid. The reaction is catalyzed by acid and yields 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester as a white solid. Another method involves the reaction of 2-methylacrylic acid with 6-hydroxy-2-naphthoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester.
Wissenschaftliche Forschungsanwendungen
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been studied for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a building block for the synthesis of novel drug molecules. In material science, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been used as a monomer for the synthesis of polymers with unique properties. In environmental science, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been studied for its potential use as a biodegradable plasticizer.
Eigenschaften
CAS-Nummer |
151705-85-0 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.322 |
IUPAC-Name |
[6-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-14-10-16(8-6-13(14)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3 |
InChI-Schlüssel |
FKRRGIZBYWZEHY-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



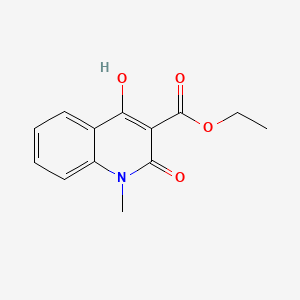
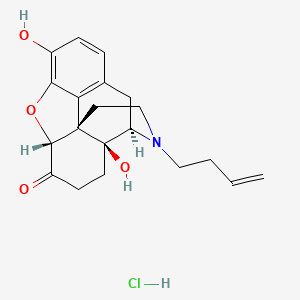
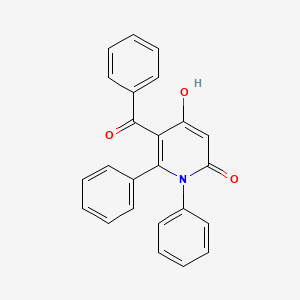
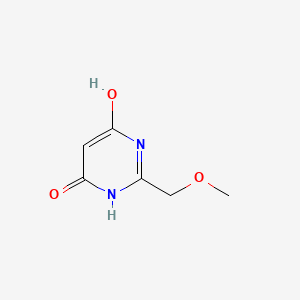
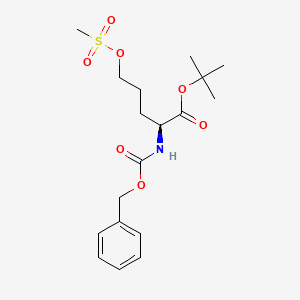
![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)
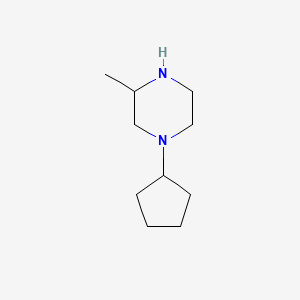


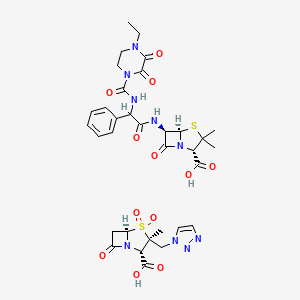
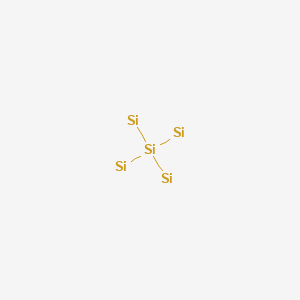
![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)
